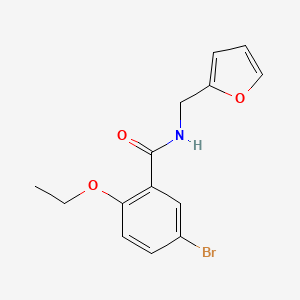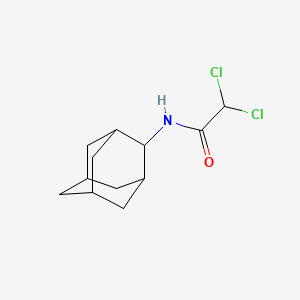
N-2-adamantyl-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2,2-dichloroacetamide, also known as ADAA, is a chemical compound that has been widely studied for its potential therapeutic applications. ADAA belongs to the class of adamantane derivatives, which have been shown to possess a range of biological activities, including antiviral, antitumor, and antiparasitic properties.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-2,2-dichloroacetamide is not fully understood. However, it has been proposed that this compound exerts its antiviral activity by inhibiting the viral RNA polymerase, which is essential for viral replication. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which in turn results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-2,2-dichloroacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. This compound has also been shown to possess a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-2,2-dichloroacetamide. One area of research is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of research is the elucidation of the mechanism of action of this compound, which may lead to the development of more specific and effective therapeutic agents. In addition, this compound may be used in combination with other drugs or therapies to enhance their efficacy. Finally, further studies are needed to determine the safety and efficacy of this compound in animal models and humans, which may pave the way for its use as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis of N-2-adamantyl-2,2-dichloroacetamide involves the reaction of 2,2-dichloroacetyl chloride with 2-aminoadamantane in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound as a white crystalline solid. The purity of this compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2,2-dichloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral activity against a range of viruses, including influenza A virus, respiratory syncytial virus, and human parainfluenza virus. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, this compound has been shown to possess antiparasitic activity against Plasmodium falciparum, the causative agent of malaria.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c13-11(14)12(16)15-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJMBGYFWRBKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
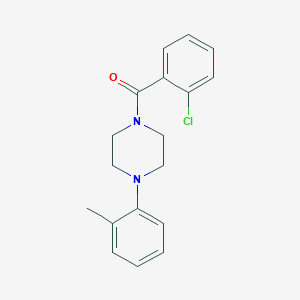
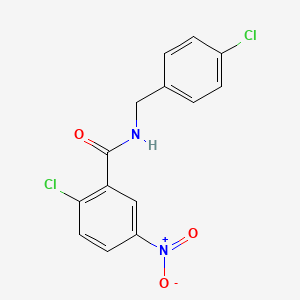
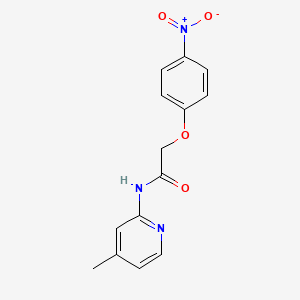
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
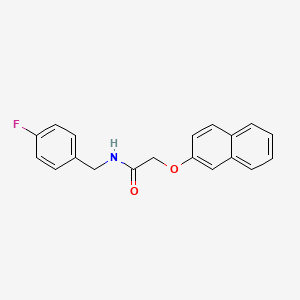
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
